7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid
Overview
Description
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.3 g/mol It is known for its unique structure, which includes a phthalimide group attached to a heptanoic acid chain
Mechanism of Action
Target of Action
7-Phthalimidoheptanoic acid, also known as 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid, is a complex compound with potential biological activity. It’s important to note that the compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions could potentially alter the conformation or activity of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence lipid-related pathways . For instance, phosphatidic acid, a lipid molecule, regulates various cellular processes .
Pharmacokinetics
The compound’s lipophilic nature suggests it could be well-absorbed and distributed throughout the body, particularly in fatty tissues . The metabolism and excretion of the compound would likely involve enzymatic transformations and renal or biliary elimination, respectively .
Result of Action
Given its potential interaction with lipid-related pathways, it could potentially influence cell membrane dynamics, signal transduction, and other lipid-dependent cellular processes
Action Environment
The action, efficacy, and stability of 7-phthalimidoheptanoic acid could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules could influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid typically involves the reaction of phthalic anhydride with an appropriate amino acid under specific conditions. One common method involves heating a mixture of the amino acid and phthalic anhydride at 180°C for 2 hours. The reaction mixture is then cooled, treated with hexane, and the formed precipitate is filtered off and recrystallized from a water-ethanol mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional purification steps such as chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the phthalimide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
N-alkylphthalimides: Compounds with alkyl groups attached to the nitrogen of the phthalimide ring.
Phthalic anhydride derivatives: Compounds derived from phthalic anhydride with various substituents.
Uniqueness
7-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)heptanoic acid is unique due to its heptanoic acid chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-(1,3-dioxoisoindol-2-yl)heptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-13(18)9-3-1-2-6-10-16-14(19)11-7-4-5-8-12(11)15(16)20/h4-5,7-8H,1-3,6,9-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPFPUCUWBTAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545242 | |
Record name | 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154-46-7 | |
Record name | 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.